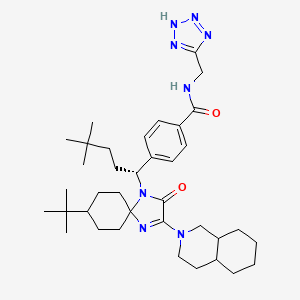

Spiroimidazolone derivative 2

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C37H56N8O2 |

|---|---|

Molekulargewicht |

644.9 g/mol |

IUPAC-Name |

4-[(1R)-1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)-8-tert-butyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide |

InChI |

InChI=1S/C37H56N8O2/c1-35(2,3)19-17-30(26-11-13-27(14-12-26)33(46)38-23-31-40-42-43-41-31)45-34(47)32(44-22-18-25-9-7-8-10-28(25)24-44)39-37(45)20-15-29(16-21-37)36(4,5)6/h11-14,25,28-30H,7-10,15-24H2,1-6H3,(H,38,46)(H,40,41,42,43)/t25?,28?,29?,30-,37?/m1/s1 |

InChI-Schlüssel |

QRNMPSNUYHYWGG-RLLJVHIDSA-N |

Isomerische SMILES |

CC(C)(C)CC[C@H](C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)N5CCC6CCCCC6C5 |

Kanonische SMILES |

CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)N5CCC6CCCCC6C5 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Total Synthesis Strategies for Spiroimidazolone Core Structures

The total synthesis of spiroimidazolone core structures is a significant challenge in organic chemistry, driving the development of innovative and efficient synthetic routes. These strategies often focus on the creation of the key spirocyclic junction.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex molecules like spiroimidazolones from simple starting materials in a single step. frontiersin.org This approach is valued for its high atom economy and ability to rapidly build molecular complexity. frontiersin.orgepfl.ch For instance, MCRs can be employed to combine three or more reactants, such as an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid in the Ugi reaction, to generate a bis-amide product which can be a precursor to the spiroimidazolone scaffold. nih.gov Another example is the Bucherer–Bergs reaction, which utilizes aldehydes or ketones, potassium cyanide, and ammonium (B1175870) carbonate to produce 5,5-disubstituted hydantoins, a class of spiroimidazolones. nih.gov The Petasis reaction, a three-component reaction involving an aldehyde, amine, and boronic acid, has also been adapted for the scalable synthesis of spiroimidazolones. nih.gov

A notable application of MCRs is in the synthesis of spiro[indoline-3,4′-pyrano[3,2-h]quinolines], where isatins and malononitrile (B47326) are combined in a base-promoted reaction, achieving yields of 85–92%. The Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, is another versatile method for creating heterocyclic structures that can be adapted for spiro-annulated systems. mdpi.com These MCR strategies offer significant advantages in drug discovery and development by enabling the rapid generation of diverse compound libraries. frontiersin.orgnih.gov

| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Ugi Reaction | Amine, Carbonyl (Aldehyde/Ketone), Isocyanide, Carboxylic Acid | Bis-amide precursors | High convergence and molecular diversity. nih.gov |

| Bucherer–Bergs Reaction | Carbonyl (Aldehyde/Ketone), Cyanide, Ammonium Carbonate | 5,5-disubstituted hydantoins | Access to spiro-hydantoin core. nih.gov |

| Petasis Reaction | Aldehyde, Amine, Boronic Acid | β-amino ketone precursors | Scalable for multigram production. nih.gov |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia | Dihydropyridine derivatives | Pseudo four-component reaction. mdpi.com |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone in the synthesis of five-membered heterocyclic rings, including the imidazolone (B8795221) moiety of spiro compounds. beilstein-journals.org These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring. In the context of spiroimidazolone synthesis, this can involve the reaction of an azomethine ylide with a dipolarophile. nih.gov The development of catalytic asymmetric [3+2] cycloadditions has been a significant advancement, allowing for the enantioselective synthesis of biologically active cyclopenta[b]indole (B15071945) derivatives with excellent diastereo- and enantioselectivities. researchgate.net

A biomimetic [3+2] cycloaddition has been elegantly employed in the total synthesis of Silvestrol to construct the cyclopenta[b]benzofuran core. unimelb.edu.au Furthermore, iodine-catalyzed [3+2] cycloaddition reactions have been developed for the synthesis of trisubstituted imidazoles, demonstrating the versatility of this approach. researchgate.net All-carbon [3+2] cycloadditions are particularly useful for creating vicinal all-carbon quaternary centers in a single step, a challenging feat in organic synthesis. beilstein-journals.org

| Reaction Type | Key Reactants | Catalyst/Promoter | Product | Significance |

|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | 2-indolylmethanols, α,β-unsaturated aldehydes | Palladium complex, Brønsted acid, chiral secondary amine | Cyclopenta[b]indole derivatives | High diastereo- and enantioselectivity. researchgate.net |

| Biomimetic [3+2] Cycloaddition | Not specified | Not specified | Cyclopenta[b]benzofuran core of Silvestrol | Mimics natural biosynthetic pathways. unimelb.edu.au |

| Iodine-catalyzed [3+2] Cycloaddition | Not specified | Iodine | Trisubstituted imidazoles | Metal-free conditions. researchgate.net |

| All-carbon [3+2] Cycloaddition | Trimethylenemethane (TMM) precursors | Palladium or other transition metals | Five-membered carbocycles | Forms all-carbon quaternary centers. beilstein-journals.org |

Cascade Cyclization and Spirocyclization Techniques

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecular architectures by combining multiple bond-forming events in a single operation without isolating intermediates. nih.gov These reactions are particularly well-suited for the construction of spirocyclic systems. For instance, a rhodium(III)-catalyzed cascade annulation using propargyl alcohols has been a key strategy for constructing spiro-[imidazole-indene] derivatives with high regioselectivity. Similarly, a gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters provides access to a diverse range of spirocyclic pyrrolidines and piperidines. rsc.org

The Witkop cyclization, a photochemically mediated process, has been a pivotal step in the total synthesis of complex indole (B1671886) alkaloids like (±)-dragmacidin E, which features a spiroimidazolone unit. nih.gov This reaction involves two consecutive electron transfers that facilitate the key C–C bond formation. nih.gov More recently, visible-light-promoted decarboxylative radical cascade cyclizations have been developed for the synthesis of acylated benzimidazo/indolo[2,1-a]isoquinolin-6(5H)-ones in water, offering a green and mild alternative to traditional methods. rsc.org Organocatalytic cascade reactions have also been successfully employed, for example, in the reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles to generate unique spiro-bridged heterocyclic compounds. nih.gov

Stereoselective Synthesis and Enantioselective Approaches

The biological activity of chiral molecules often resides in a single enantiomer, making the development of stereoselective and enantioselective synthetic methods a critical area of research. nih.gov

Asymmetric Catalysis (e.g., Gold(I)-Catalyzed, Organocatalytic)

Asymmetric catalysis has revolutionized the synthesis of enantiomerically pure compounds. nih.gov Gold(I) catalysts, in particular, have emerged as powerful tools for a variety of transformations, including the synthesis of spiroketal natural products. beilstein-journals.orgrsc.org Gold(I)-catalyzed reactions often proceed under mild conditions and exhibit high selectivity. beilstein-journals.orgmdpi.com For example, a gold(I)-catalyzed cascade cyclization of azido-alkynes has been developed for the stereoselective synthesis of spirocyclic indoline-3-ones. chemrxiv.org In the total synthesis of (±)-hosieine A, a gold(I)-catalyzed Rautenstrauch cyclization was a key step in constructing a cyclopentenone moiety. tdl.org

Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal-based catalysis. scienceopen.com Chiral secondary amines, for instance, can be used in synergistic catalysis with palladium(0) to achieve enantioselective synthesis of spiroisoxazolone derivatives. researchgate.net Organocatalytic methods have been applied to the synthesis of spirooxindole derivatives with good yields and excellent stereoselectivities through cascade Michael-Michael-aldol reactions. nih.gov Quinine has been used as an organocatalyst in the cascade reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles. nih.gov

| Catalysis Type | Catalyst Example | Reaction Type | Product | Key Outcome |

|---|---|---|---|---|

| Gold(I)-Catalysis | [IPrAuNCMe][SbF6] | Cascade Cyclization | Spirocyclic indoline-3-ones | High stereoselectivity. beilstein-journals.orgchemrxiv.org |

| Organocatalysis | Chiral Secondary Amine | Synergistic Catalysis with Pd(0) | Spiroisoxazolone derivatives | High diastereoselectivity and enantioselectivity. researchgate.net |

| Organocatalysis | Quinine | Cascade Reaction | Spiro-bridged heterocycles | Good to excellent yields with high diastereoselectivity. nih.gov |

| Gold(I)-Catalysis | Not specified | Rautenstrauch Cyclization | Cyclopentenone moiety of (±)-hosieine A | Key step in total synthesis. tdl.org |

Chiral Pool and Auxiliary Strategies

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes, which can be used as starting materials in synthesis. wikipedia.orgnih.gov This strategy is particularly effective when the target molecule shares structural features with a readily available chiral building block. wikipedia.org The use of chiral pool-derived ligands is also a common strategy in asymmetric catalysis. mdpi.com For example, enantiopure (S)-2-hydroxybutyrolactone has been used as a chiral starting material in the synthesis of the drug Pemafibrate. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemistry of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This approach has been widely used in asymmetric synthesis for reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net For example, oxazolidinones and camphorsultam are well-known chiral auxiliaries that have been instrumental in the total synthesis of complex natural products. wikipedia.org The use of chiral auxiliaries is a reliable and versatile method, often employed in the early stages of drug development. wikipedia.org

Diastereoselective Control in Spirocyclization

The construction of the spirocyclic core, which by definition contains a quaternary stereocenter, presents a significant synthetic challenge. Achieving control over the relative three-dimensional arrangement of atoms (diastereoselectivity) is crucial for isolating the desired biologically active isomer. Modern synthetic methods employ various catalytic and substrate-controlled strategies to govern the stereochemical outcome of the spirocyclization event.

Catalyst-controlled reactions are a cornerstone of modern asymmetric synthesis. For instance, rhodium(III)-catalyzed [3+2] annulation reactions have been successfully employed to construct spirocyclic systems in a single step with high diastereoselectivity. acs.org This method allows for the formation of three continuous stereogenic centers from achiral starting materials under mild conditions. acs.org Similarly, synergistic catalysis, which combines a chiral amine catalyst with a palladium(0) complex, has been used in cascade reactions to afford chiral spiro derivatives with excellent diastereomeric ratios (up to 20:1) and enantioselectivity. researchgate.net

Intramolecular reactions offer another powerful approach. Palladium(0)-catalyzed intramolecular Mizoroki-Heck annulations of precursors derived from cyclopentenyl-tethered anilines have been shown to produce N-methylspiroindolines with outstanding diastereoselectivity (>98%). diva-portal.orgdiva-portal.org The high level of stereocontrol is achieved through a well-defined transition state enforced by the catalyst and the substrate's geometry. diva-portal.org Furthermore, multicomponent reactions (MCRs), such as the [3+2] cycloaddition of in situ-generated azomethine ylides with electron-deficient alkenes, can construct complex spiro-pyrrolidinyl-oxindoles with excellent diastereo- and regioselectivity. mdpi.com

The use of chiral auxiliaries, such as Ellman's N-tert-butanesulfinamide, represents a well-established substrate-based strategy for directing stereochemical outcomes in the synthesis of chiral amines, a common feature in many complex molecules. researchgate.netosi.lv

| Methodology | Catalyst/Reagent | Substrates | Product Type | Reported Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|

| Synergistic Cascade Reaction | Chiral Secondary Amine / Pd(0) | α,β-Unsaturated Aldehydes & Isoxazolones | Spiroisoxazolone | Up to 20:1 | researchgate.net |

| Intramolecular Mizoroki–Heck Annulation | Palladium(0) | Cyclopentenyl-tethered 2-bromo-N-methylanilines | N-Methylspiroindoline | >98% (>49:1) | diva-portal.org |

| [3+2] Cycloaddition (32CA) | - (Multicomponent) | Azomethine Ylide & Thiazolidinedione derivative | Bi-spirooxindole-rhodanine | Excellent | mdpi.com |

| Rh(III)-Catalyzed [3+2] Annulation | [RhCp*Cl2]2 / AgSbF6 | Benzoxazines & Nitroolefins | Nitro-substituted Spiro-benzoxazine | High | acs.org |

Derivatization and Scaffold Modification Strategies

Once the core spiroimidazolone scaffold is synthesized, its derivatization is key to exploring the structure-activity relationship (SAR) and optimizing its properties. This involves the introduction of new functional groups, the generation of analog libraries, and late-stage functionalization to achieve broad structural diversity.

The introduction of specific reactive handles, or functional groups, onto the spiroimidazolone core is a critical step for enabling more complex modifications. wikipedia.orgsparkl.me A functional group is a specific arrangement of atoms within a molecule that is responsible for its characteristic chemical reactions. wikipedia.orgbiotechacademy.dk The imidazolone core itself can undergo substitution reactions, providing a direct route for modification.

A powerful strategy involves trapping reactive intermediates with electrophiles to install a functional group. For example, a carbanion intermediate in a spiroimidazolone synthesis can be treated with N-bromosuccinimide (NBS) to introduce a bromine atom. researchgate.net This newly installed bromo group serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonagashira couplings, thereby enabling the attachment of a wide variety of aryl, heteroaryl, or alkynyl fragments. researchgate.net This two-step process—installing a reactive group and then using it for diversification—is a cornerstone of modern medicinal chemistry.

To efficiently explore the chemical space around the spiroimidazolone scaffold, chemists often generate large collections of related compounds known as analog libraries. nih.gov Multicomponent reactions (MCRs) are exceptionally well-suited for this purpose as they allow for the rapid assembly of complex molecules from three or more simple starting materials in a single step. researchgate.net Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), are particularly popular in the pharmaceutical industry for building libraries of drug-like compounds, and have been applied to the synthesis of spiroimidazolones. researchgate.netscribd.com By systematically varying each of the starting components, vast libraries of analogs can be generated from a small set of reactants.

Parallel synthesis is another key technique where a core intermediate is subjected to a battery of different reagents in separate reaction vessels. nih.gov For example, a spiroimidazolone derivative containing a free amine or carboxylic acid could be coupled with a diverse set of carboxylic acids or amines, respectively, to produce a library of amide analogs. nih.gov This approach allows for the systematic modification of peripheral substituents to probe their effect on biological activity.

| Reaction Pathway | Key Features | Example Application | Reference |

|---|---|---|---|

| Ugi Four-Component Reaction (Ugi-4CR) | Combines an aldehyde/ketone, amine, isocyanide, and carboxylic acid in one pot. High atom economy and convergence. | Synthesis of spiroimidazolones and spirothioimidohydantoins. | scribd.com |

| Passerini Reaction / Michael Addition | A three-component reaction of an isocyanide, an aldehyde/ketone, and a carboxylic acid, followed by further transformations. | Passerini adducts can act as nucleophiles in subsequent reactions to build complexity. | researchgate.net |

| Parallel Amide Coupling | A core structure with an amine is reacted with a diverse library of carboxylic acids (or vice versa). | Generation of a 94-membered library of uridine (B1682114) antibiotic analogs. | nih.gov |

Late-stage functionalization (LSF) has emerged as a transformative strategy in organic synthesis and drug discovery. nih.govnsf.gov It involves the direct modification of a complex molecule, such as a spiroimidazolone derivative, at a late stage in the synthetic sequence, often by activating previously inert C-H bonds. nih.govnih.gov This approach avoids the need for lengthy, de novo synthesis of each new analog and provides access to previously unreachable chemical space. chemrxiv.org

Catalyst-controlled C-H activation is a premier LSF technique. For example, iridium-catalyzed C-H borylation can install a boronic ester onto an aromatic or heteroaromatic ring within the spiroimidazolone structure. chemrxiv.org This new functional group can then be subjected to a wide array of subsequent transformations (e.g., Suzuki coupling, oxidation) to introduce diverse substituents. The site of C-H activation can often be controlled by the choice of catalyst and ligands, enabling the functionalization of specific positions even in the presence of other reactive groups. nih.gov

Another advanced LSF strategy is skeletal editing, which directly modifies the core framework of the molecule. Recent work has demonstrated the ability to insert a nitrogen atom into an indole ring system to generate its corresponding quinazoline (B50416) bioisostere. chemrxiv.org Applying such a skeletal remodeling strategy to a complex spiro-fused indole derivative would represent a powerful method for generating profound structural diversity, significantly altering the compound's three-dimensional shape and properties. These LSF methods are invaluable for rapidly generating analogs for SAR studies and lead optimization. nsf.gov

Based on the available information, it is not possible to generate a detailed scientific article focusing solely on a specific chemical compound identified as “Spiroimidazolone derivative 2.” The comprehensive search did not yield a singular, well-documented compound with this exact designation for which all the requested analytical data—including Single Crystal X-ray Diffraction, conformational analysis, DFT, TD-DFT, and GIAO calculations—are publicly available.

Therefore, without a specific, uniquely identified "Spiroimidazolone derivative 2" and its associated comprehensive dataset, an article that strictly adheres to the provided outline and content inclusions cannot be constructed. General discussions of the analytical techniques or data from disparate molecules would violate the explicit instructions to focus solely on the specified compound.

Advanced Structural Elucidation and Computational Chemistry

Quantum Chemical and Molecular Modeling Studies

Molecular Electrostatic Potential (MEP) Analysis and Electron Density Mapping

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to predict the chemical reactivity of a molecule. nih.gov The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, indicating regions that are rich or poor in electrons. nih.govresearchgate.net For Spiroimidazolone derivative 2, the MEP map reveals distinct electrophilic and nucleophilic regions that are fundamental to its interactions. d-nb.info

The different values of the electrostatic potential are represented by various colors: red indicates regions of most negative potential, which are favorable sites for electrophilic attack, while blue signifies areas of most positive potential, which are susceptible to nucleophilic attack. nih.gov Green denotes regions of neutral or zero potential. nih.gov In related compounds, negative potential regions are typically localized over electronegative atoms like oxygen and nitrogen, particularly on carbonyl groups. nih.gov Conversely, positive potentials are often found around hydrogen atoms, especially those bonded to nitrogen (N-H), indicating their role as electron acceptors or hydrogen bond donors. nih.gov This distribution of potential helps in understanding the molecule's reactivity and its ability to engage in intermolecular interactions. nih.gov

Electron density mapping, determined from high-resolution X-ray diffraction data, provides an experimental visualization of the electron distribution within the crystal. researchgate.netresearchgate.netproteopedia.org These maps are crucial for accurately modeling the molecular structure and understanding the nature of chemical bonds. proteopedia.org Deformation density maps, which represent the difference between the total electron density and the density of spherical, non-interacting atoms, clearly show the accumulation of electron density in covalent bonds and in the lone-pair regions of heteroatoms. researchgate.net For Spiroimidazolone derivative 2, this analysis confirms the charge concentration in its covalent framework and highlights the electronic features that govern its molecular interactions. researchgate.net

Analysis of Non-Covalent Molecular Interactions

Non-covalent interactions are paramount in dictating the three-dimensional architecture and stability of molecular crystals. These interactions, though weaker than covalent bonds, collectively govern the crystal packing, polymorphism, and ultimately, the material's properties. In Spiroimidazolone derivative 2, a complex network of these forces, including hydrogen bonds, π-stacking, and other specific interactions, establishes the supramolecular assembly.

Hydrogen bonds are among the most significant directional interactions in the crystal structure of nitrogen-containing heterocyclic compounds. rsc.org The crystal packing of Spiroimidazolone derivative 2 is often stabilized by a network of intermolecular hydrogen bonds, primarily of the N–H···O and C–H···O types. nih.gov In similar structures, N–H groups of the imidazolone (B8795221) ring can act as hydrogen bond donors to oxygen atoms of adjacent molecules, forming robust synthons that connect molecules into chains or dimers. nih.govnih.gov

Table 1: Representative Hydrogen Bond Geometries in Related Heterocyclic Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N–H···O | 0.86 | 2.05 | 2.91 | 170 |

| C–H···O | 0.93 | 2.50 | 3.40 | 160 |

| C–H···N | 0.97 | 2.65 | 3.50 | 145 |

| C–H···π | 0.95 | 2.80 | 3.70 | 155 |

Note: Data are representative values compiled from analyses of similar molecular crystals.

Aromatic stacking interactions, arising from the attractive forces between π-electron clouds, play a central role in the crystal engineering of planar heterocyclic systems. nih.govnih.gov In Spiroimidazolone derivative 2, π···π stacking interactions between the aromatic portions of adjacent molecules can be a key stabilizing feature. d-nb.info These interactions are highly sensitive to the geometry and electronic nature of the aromatic rings, including the presence and position of substituents. rsc.org The stacking can manifest in various geometries, such as parallel-displaced or T-shaped arrangements, which help to minimize electrostatic repulsion and maximize attractive dispersion forces. researchgate.net

In addition to direct π···π stacking, other interactions involving aromatic rings, such as C–H···π and lone pair···π interactions, contribute to the structural cohesion. nih.govresearchgate.net The compromise between hydrogen bonding and π···π stacking often defines the final packing pattern of the molecules in the crystal. rsc.org However, it is noteworthy that in some crystal structures of related compounds, significant π-π stacking interactions may be absent, with the packing being dominated by hydrogen bonding and van der Waals forces instead. nih.gov

When Spiroimidazolone derivative 2 is functionalized with halogen atoms (F, Cl, Br, I) or tetrel atoms (Group 14 elements like Si), it can participate in highly directional non-covalent interactions known as halogen and tetrel bonds. researchgate.netwhiterose.ac.uk These interactions occur due to the presence of a "σ-hole," an electropositive region on the outer surface of the halogen or tetrel atom, opposite to the covalent bond. researchgate.netresearchgate.net

A halogen bond is an attractive interaction between the σ-hole of a halogen atom and a nucleophilic region (e.g., a lone pair on an O or N atom) in an adjacent molecule. researchgate.net Similarly, a tetrel bond involves the σ-hole on a covalently bonded tetrel atom interacting with a Lewis base. mdpi.com The strength of these bonds increases with the polarizability of the halogen or tetrel atom and the electron-withdrawing nature of the group it is attached to. researchgate.netmdpi.com These interactions serve as powerful tools in crystal engineering for the rational design of supramolecular architectures. whiterose.ac.uk

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal. scirp.org The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, thereby defining a unique space for each molecule. nih.gov By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. mdpi.com

For related carboxamide and benzimidazole derivatives, Hirshfeld analysis confirms that H···H, O···H/H···O, and C···H/H···C interactions are the most significant contributors to the crystal packing, often accounting for a large percentage of the total intermolecular contacts. d-nb.infonih.gov This analysis provides quantitative insight into the forces governing the molecular assembly. scirp.org

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Representative Heterocyclic Compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 54.2% |

| O···H / H···O | 20.5% |

| C···H / H···C | 15.8% |

| C···C | 3.5% |

| N···H / H···N | 2.7% |

| Other | 3.3% |

Note: Data derived from a published analysis of a related carboxamide derivative (compound 2a) and are representative of this class of compounds. d-nb.info

Structure Activity Relationship Sar and Ligand Design

Methodologies for SAR Elucidation

The process of deciphering the Structure-Activity Relationship (SAR) for spiroimidazolone derivatives involves a combination of synthetic chemistry and computational analysis. These methodologies aim to identify the key structural features of the molecule that are critical for its interaction with a biological target.

Key areas for substitution on a generic spiroimidazolone scaffold include:

The Imidazolone (B8795221) Ring: Substitutions at the N1 and N3 positions can influence hydrogen bonding capabilities, lipophilicity, and metabolic stability.

The Spirocyclic Moiety: The nature and substitution pattern of the ring system fused to the imidazolone at the spirocenter can dramatically affect the molecule's conformation and steric profile, which is crucial for fitting into a target's binding site.

Substituents on the Spiro-ring: Functional groups attached to the spiro-fused ring can introduce new interaction points with the target, such as hydrogen bonds, or alter the electronic properties of the system.

A study on 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides, a related heterocyclic scaffold, demonstrated this principle effectively. Researchers systematically introduced different alkyl and benzyl (B1604629) groups at various positions, revealing that the functional activity profile (agonist vs. inverse agonist) was highly dependent on the substitution pattern of the pyrazole (B372694) ring. mdpi.com For instance, elongating an alkyl chain at the N4 position was predicted by computational models to enhance receptor affinity, a finding that was subsequently confirmed by experimental results. mdpi.com This iterative process of synthesis and testing allows for the construction of a detailed SAR map, guiding future design efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. biointerfaceresearch.com By establishing this relationship, QSAR models can predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. biorxiv.org

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of spiroimidazolone derivatives with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled. This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power). researchgate.net

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., molecular shape, surface area, electronic properties). imist.maresearchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build an equation that links the descriptors to the biological activity. biorxiv.orgresearchgate.net

Model Validation: The model's robustness and predictive ability are rigorously tested using both internal (e.g., cross-validation) and external validation (predicting the activity of the test set compounds). biorxiv.org A statistically significant model will have high correlation coefficients (e.g., R²) and low error values (e.g., Root Mean Square Error, RMSE). biorxiv.org

For example, QSAR studies on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity, while the presence of certain heteroatoms decreased activity. nih.gov A similar approach applied to spiroimidazolone derivatives could identify the key physicochemical properties that govern their potency, providing a quantitative framework for their optimization.

Impact of Structural Modifications on Molecular Recognition

Molecular recognition, the specific interaction between a ligand and its biological target, is the basis of pharmacological activity. Structural modifications to the spiroimidazolone scaffold directly influence this process by altering the forces that govern binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The introduction or modification of substituents on the spiroimidazolone core can have a profound impact on both binding affinity (the strength of the interaction) and selectivity (the preference for one target over others).

Binding Affinity: Affinity is often enhanced by introducing functional groups that can form favorable interactions with the binding site. For example, adding a hydrogen bond donor or acceptor to match a complementary group on the receptor can significantly increase the binding energy. Similarly, modifying a substituent to better fit a hydrophobic pocket on the target can improve affinity. Studies on bambusuril receptors have shown that even distant electron-withdrawing groups can significantly increase binding affinities for anions through inductive effects that polarize the binding site. ulb.ac.be

Selectivity: Achieving selectivity is often more challenging and relies on exploiting subtle differences between target binding sites. A classic strategy involves introducing bulky substituents that are sterically tolerated by the intended target but clash with the binding site of off-target proteins. nih.gov Research on N-substituted BI-thiophene modules binding to DNA showed that increasing the size of an N-substituent from methyl to isopropyl enhanced selectivity for a specific DNA sequence by weakening its binding to off-target sequences. nih.gov

The following interactive table illustrates how hypothetical modifications to a "Spiroimidazolone Derivative 2" scaffold could influence binding affinity and selectivity for a primary target versus a secondary, off-target protein.

| Compound ID | Substituent at R1 | Substituent at R2 | Target 1 Kᵢ (nM) | Target 2 Kᵢ (nM) | Selectivity Index (Kᵢ Target 2 / Kᵢ Target 1) |

| Spiro-001 | -H | -H | 150 | 300 | 2 |

| Spiro-002 | -OH | -H | 50 | 250 | 5 |

| Spiro-003 | -H | -Phenyl | 80 | 120 | 1.5 |

| Spiro-004 | -OH | -Phenyl | 20 | 400 | 20 |

| Spiro-005 | -H | -tert-Butyl | 200 | 8000 | 40 |

This table contains hypothetical data for illustrative purposes.

A pharmacophore model is a 3D abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition at a specific biological target. mdpi.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HYD), aromatic rings (AR), and positively or negatively ionizable groups. mdpi.com

The development of a pharmacophore model for a class of spiroimidazolone derivatives generally follows these steps:

Ligand Alignment: A set of active spiroimidazolone analogs are conformationally analyzed and superimposed in 3D space. The alignment is based on the assumption that they all bind to the target in a similar manner.

Feature Identification: Common chemical features among the aligned active molecules are identified and mapped. For instance, the imidazolone carbonyl oxygen might consistently act as a hydrogen bond acceptor, while a specific aromatic ring on the spiro moiety might fit into a hydrophobic pocket.

Model Generation and Refinement: A 3D model is generated from these common features. The model can be refined by incorporating information from inactive compounds to define "excluded volumes"—regions in space where substituents would lead to a loss of activity. mdpi.com

Validation: The model's ability to distinguish active from inactive compounds is tested. A robust model will successfully identify active molecules from a database while rejecting inactive ones. mdpi.com

Different pharmacophore models can be developed for different classes of ligands binding to the same receptor. For example, separate models have been created for long-chain arylpiperazine and sulfonamide-based ligands targeting the 5-HT₇ receptor, reflecting their distinct binding modes. nih.gov A well-validated pharmacophore model for spiroimidazolone derivatives serves as a powerful 3D query for virtual screening of large compound libraries to identify novel hits. jppres.com

Rational Ligand Design Principles for Spiroimidazolone Derivatives

Rational ligand design integrates the insights from SAR studies, QSAR, and pharmacophore modeling to guide the creation of new molecules with enhanced properties. nih.gov This process is an iterative cycle of design, synthesis, and testing, aimed at optimizing a lead compound into a drug candidate. mit.edu

The key principles for the rational design of spiroimidazolone derivatives include:

Scaffold Hopping and Bioisosteric Replacement: If the spiroimidazolone core itself presents issues (e.g., poor metabolic stability), medicinal chemists may replace it with a different but structurally similar scaffold (scaffold hopping) that maintains the crucial pharmacophoric features. More commonly, specific functional groups are replaced with bioisosteres—substituents that retain the key biological activity. For example, the imidazolone ring itself can be considered a bioisostere for a carbonyl group.

Structure-Based Design: When the 3D structure of the biological target is known (from X-ray crystallography or cryo-EM), molecular docking can be used to predict how designed spiroimidazolone analogs will bind. openmedicinalchemistryjournal.com This allows designers to visualize interactions, identify unfilled pockets, and avoid steric clashes, leading to more precise modifications. For instance, docking simulations of fluorescent cannabinoid receptor ligands helped to position a fluorescent tag in the extracellular region where it would not disrupt binding. mdpi.com

Property-Based Design: Beyond just affinity and selectivity, rational design must consider pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion). Computational tools can predict properties like lipophilicity (logP), solubility, and potential metabolic liabilities early in the design process. For example, a design strategy might aim to reduce the number of rotatable bonds in a side chain to decrease the entropic penalty of binding and improve oral bioavailability. mdpi.com

By combining these principles, a medicinal chemist can start with a lead like "Spiroimidazolone derivative 2," use SAR and pharmacophore models to understand its key features, and then apply structure-based and property-based design to propose specific, data-driven modifications to create superior analogs.

Investigation of Molecular and Cellular Mechanisms Pre Clinical, in Vitro/non Human

Identification and Validation of Molecular Targets

Enzyme Inhibition Studies (e.g., Proteasome, Kinases, Neuraminidase, Purine (B94841) Nucleoside Phosphorylase)

No public data from in vitro studies detailing the inhibitory activity of "Spiroimidazolone derivative 2" against enzymes such as proteasomes, specific kinases, neuraminidase, or purine nucleoside phosphorylase could be located. While other imidazolone (B8795221) derivatives have been investigated as multi-kinase inhibitors nih.gov and other novel compounds have been screened for proteasome inhibition mdpi.com, these findings are not specific to "Spiroimidazolone derivative 2."

Receptor Binding and Activation Studies (e.g., GPCRs like hGCGR, hGLP-1R, Adenosine (B11128) Receptors, Histamine (B1213489) Receptors)

There are no available receptor binding or activation studies for "Spiroimidazolone derivative 2." Research on related structures includes the mention of spiroimidazolones as glucagon (B607659) receptor (hGCGR) antagonists and the study of other heterocyclic compounds as ligands for adenosine and histamine receptors. nih.govresearchgate.netdiva-portal.orgepo.org However, no binding affinities (Kᵢ) or activation potentials (EC₅₀/IC₅₀) for "Spiroimidazolone derivative 2" at these or any other G protein-coupled receptors (GPCRs) have been published.

Ligand-Protein Interaction Profiling

No studies utilizing molecular modeling or biophysical methods to profile the specific ligand-protein interactions of "Spiroimidazolone derivative 2" with any biological target have been found. While computational docking studies have been performed for other imidazolone-based kinase inhibitors to predict their binding modes nih.gov, this specific analysis is not available for "Spiroimidazolone derivative 2."

Cellular Level Pharmacological Investigations

Modulation of Biochemical Pathways (e.g., cAMP production, lysosomal function)

Information regarding the effects of "Spiroimidazolone derivative 2" on intracellular biochemical pathways is not present in the public domain. There is no data to confirm whether this compound modulates second messenger systems like cyclic adenosine monophosphate (cAMP) or affects cellular functions such as lysosomal activity. Studies have shown that activation of certain GPCRs, like the GLP-1 receptor, can modulate cAMP production, but a link to "Spiroimidazolone derivative 2" has not been established. nih.govnih.gov

Investigation of Molecular Switches and Survival Mechanisms in Cells

There are no published preclinical studies investigating the role of "Spiroimidazolone derivative 2" in modulating cellular molecular switches or survival mechanisms like apoptosis or autophagy. Research on a different imidazolone derivative has shown an ability to induce apoptosis and cell cycle arrest in cancer cells nih.gov, but these cellular outcomes cannot be attributed to "Spiroimidazolone derivative 2."

Table of Mentioned Compounds

Studies on Antimicrobial and Antiviral Mechanisms

Spiroimidazolone derivatives have demonstrated notable antimicrobial and antiviral properties at the cellular and molecular levels. Research has highlighted their potential to combat drug-resistant bacterial strains. For instance, these compounds have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve the enhancement of the activity of conventional antibiotics, effectively restoring their utility against these resistant bacteria. Some bis-indolic derivatives, which can feature spiro structures, are known to function as NorA efflux pump inhibitors. This inhibition reverses the resistance of bacterial strains that expel antibiotics, a common resistance mechanism.

In the antiviral domain, spiroimidazolone derivatives have shown promise against challenging viral targets. Studies have revealed their activity against influenza viruses, including the H1N1 strain, with efficacy observed in the submicromolar range. This suggests their potential as lead compounds for developing new antiviral therapies. While specific research targeting the Human Immunodeficiency Virus (HIV) for this particular derivative is not extensively documented, the broader class of heterocyclic compounds is a major focus of anti-HIV research. The mechanism of action for some related compounds involves the inhibition of key viral processes like replication. For example, derivatives of glycyrrhizic acid have been shown to interfere with the entry of HIV pseudoviruses into target cells. The exploration of spiroimidazolones for similar inhibitory activity against HIV replication remains a compelling area for future investigation.

Advanced Computational Modeling of Biological Interactions

Computational modeling has become an indispensable tool for elucidating the mechanisms of action for novel compounds like spiroimidazolone derivatives. These in silico methods provide deep insights into drug-target interactions, guiding further optimization and development.

Molecular Docking for Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For spiroimidazolone derivatives and related spiro compounds, docking studies have been crucial in identifying their binding modes within the active sites of various biological targets. For example, the spiroimidazolone moiety of one antagonist was found to form significant hydrophobic interactions with specific amino acid residues (Leu226, Ile299, Pro415, and Phe417) within the binding pocket of a G protein-coupled receptor (GPCR). nih.govudocz.com This level of detail is critical for understanding the structural basis of their biological activity and for designing more potent and selective inhibitors.

Docking studies have been applied to a wide range of spiro compounds to rationalize their observed biological activities.

Interactive Table: Molecular Docking Studies of Various Spiro Compounds

| Compound Class | Protein Target | Key Findings |

| Spiroimidazolone-based antagonists | Human Glucagon Receptor (hGCGR) | Identified as potent and selective antagonists. researchgate.net |

| Spirooxindole derivatives | Murine Double Minute 2 (MDM2) | Interaction mode revealed key hydrophobic and hydrogen bond interactions. |

| 4'-(Substituted Phenyl)Spiro[indoline-3,3'- nih.govacs.orgtriazolidine]-2,5'-diones | Bacterial DNA Gyrase | Provided insights into antibacterial activity. |

| Spiroquinoxalinopyrrolidine hybrids | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Docking scores were consistent with in vitro inhibitory activities. |

This table is based on representative studies of various spiro compounds and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide valuable information on the conformational stability of the compound within the binding site and the dynamics of its interactions.

For spiro-compounds, MD simulations have confirmed the stability of binding modes predicted by docking. acs.org For instance, MD simulations performed on spiro[chromane-3',2''-thiopyran]-4'-one derivatives were consistent with their in vitro antibacterial and antioxidant activities. acs.org In another study on spiro-based antagonists, MD simulations combined with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis helped to understand the molecular basis of selective inhibition. acs.org These simulations can reveal subtle conformational changes in both the ligand and the protein target, offering a more complete picture of the binding event. nih.gov

Interactive Table: Molecular Dynamics (MD) Simulation Studies of Spiro Compounds

| Compound Class/System | Simulation Focus | Key Insights |

| Spiro[chromane-3',2''-thiopyran]-4'-one derivatives | System stability and binding interaction mechanism | Results were consistent with in vitro antibacterial and antioxidant activity. acs.org |

| Spiroimidazolone-based antagonists | Dynamic behavior of docked complexes | Analyzed molecular interactions with glucagon receptor (GCGR) residues in detail. researchgate.net |

| Spirocyclic compounds with B-DNA | Conformational stability and interaction dynamics | Demonstrated stable binding into the minor groove of DNA. |

| Spirooxindole MDM2 inhibitors | Interaction mode confirmation | The interaction mode obtained by docking was confirmed to be stable. |

This table summarizes findings from various computational studies on spiro compounds to illustrate the application of MD simulations.

Virtual Screening for Ligand Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be ligand-based, relying on the similarity to known active compounds, or structure-based, using docking of candidate molecules into the target's binding site.

In the context of G protein-coupled receptors (GPCRs), which are common targets for spiroimidazolone antagonists, docking-based virtual screening has been successfully used to identify novel noncompetitive ligands. researchgate.net For example, a virtual screen of nearly 1.9 million compounds led to the identification of 23 potential ligands for the glucagon receptor. researchgate.net While specific large-scale virtual screening campaigns for spiroimidazolone derivatives were not detailed in the reviewed sources, this approach is highly relevant. The spiroimidazolone scaffold, known for its conformational rigidity and ability to engage in specific receptor interactions, represents a valuable template for discovering new therapeutic agents through virtual screening.

Preclinical Development Aspects of Spiroimidazolone Derivatives

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a lead compound to identify a clinical candidate. For spiroimidazolone derivatives, this process has focused on improving their pharmacological activity and drug-like properties through systematic structural modifications and iterative testing.

Improvement of Potency and Selectivity (in vitro, non-human models)

The optimization of spiroimidazolone derivatives has been guided by structure-activity relationship (SAR) studies to improve their potency and selectivity against various biological targets. While specific data for a compound named "Spiroimidazolone derivative 2" is not detailed in the provided search results, the general strategies for this class of compounds involve modifying substituents to enhance target binding.

For analogous compounds, SAR studies have shown that modifications of aryl and heteroaryl groups attached to the core structure can significantly influence their interaction with molecular targets, such as enzymes. For instance, in the development of spiroimidazolone derivatives as kinase inhibitors, the introduction of different functional groups has been explored to achieve higher affinity and selectivity for the target kinase.

One of the key goals of these modifications is to enhance the compound's ability to bind to the active site of a target enzyme, thereby modulating its activity. The conformational rigidity imparted by the spiro architecture makes these derivatives a valuable scaffold for studying stereoelectronic effects in biological interactions. The following table summarizes the general approaches used to improve the potency and selectivity of spiroimidazolone derivatives based on SAR studies.

| Strategy | Rationale | Example of Modification | Desired Outcome |

| Structure-Activity Relationship (SAR) Studies | To understand the relationship between the chemical structure and biological activity. | Modification of substituents (e.g., aryl, heteroaryl groups). | Enhanced binding to the target. |

| Target-Specific Modifications | To improve affinity for a specific biological target (e.g., kinases). | Introduction of functional groups to interact with the enzyme's active site. | Increased potency and selectivity. |

| Conformational Rigidity | To leverage the fixed spatial arrangement of the spiro scaffold. | Synthesis of stereochemically defined isomers. | Improved interaction with chiral biological targets. |

Iterative Design-Make-Test-Analyze (DMTA) Cycles

The lead optimization of spiroimidazolone derivatives often employs the Design-Make-Test-Analyze (DMTA) cycle, an iterative process that systematically refines the properties of the compounds. This approach allows for the rapid generation of data and informed decision-making to guide the synthesis of improved analogues.

The DMTA cycle for spiroimidazolone derivatives can be described as follows:

Design: Based on existing SAR data and computational modeling (e.g., docking studies), new derivatives are designed with specific structural modifications intended to improve potency, selectivity, or ADME properties.

Make: The designed compounds are then synthesized in the laboratory. The synthesis of spiroimidazolone derivatives can be complex, and efficient synthetic routes are crucial for the rapid progression of the DMTA cycle.

Test: The newly synthesized compounds are subjected to a battery of in vitro assays to evaluate their biological activity (e.g., enzyme inhibition, antiviral activity) and pharmacological properties.

Analyze: The data from the in vitro tests are analyzed to understand the impact of the structural modifications. This analysis informs the next round of design, creating a feedback loop that drives the optimization process forward.

This iterative process is crucial for navigating the complex multidimensional challenges of drug discovery, where improvements in one property (e.g., potency) can sometimes negatively impact another (e.g., metabolic stability).

In Vitro and Computational ADME Studies

In vitro and computational studies of Absorption, Distribution, Metabolism, and Excretion (ADME) are essential for evaluating the drug-like properties of spiroimidazolone derivatives and identifying potential liabilities early in the drug discovery process.

Absorption and Permeability Assays (e.g., Caco-2, MDCK, PAMPA)

Assessing the permeability of a compound is crucial for predicting its oral absorption. For spiroimidazolone derivatives, various in vitro models are used to estimate their ability to cross biological membranes. While specific permeability data for a "Spiroimidazolone derivative 2" are not available in the search results, the following assays are standard in the field for this class of compounds:

Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is measured to classify compounds as having low, medium, or high permeability.

Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model uses a kidney epithelial cell line to assess permeability. It is often used to identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It provides a high-throughput method to assess passive permeability.

The data obtained from these assays are critical for guiding structural modifications to improve the absorption characteristics of spiroimidazolone derivatives.

Metabolic Stability Profiling (e.g., Human Liver Microsomes, Hepatocytes)

The metabolic stability of a drug candidate is a key determinant of its half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) and hepatocytes are commonly employed to assess the metabolic fate of spiroimidazolone derivatives.

Human Liver Microsomes (HLM): HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. Incubating the compound with HLMs and a cofactor (NADPH) allows for the determination of its intrinsic clearance (Clint) and in vitro half-life (t1/2).

Hepatocytes: Primary hepatocytes contain both phase I and phase II metabolic enzymes and provide a more comprehensive model of liver metabolism. Assays with hepatocytes can provide a more accurate prediction of in vivo metabolic clearance.

The results from these assays help to identify metabolically labile sites on the spiroimidazolone scaffold, which can then be modified to enhance metabolic stability.

Metabolite Identification and Structural Elucidation (e.g., High-Resolution Mass Spectrometry)

Identifying the metabolites of a drug candidate is essential for understanding its clearance mechanisms and identifying any potentially reactive or pharmacologically active metabolites. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for the identification and structural elucidation of metabolites of spiroimidazolone derivatives.

The process typically involves:

Incubating the parent compound with a metabolically active system (e.g., HLMs or hepatocytes).

Separating the metabolites from the parent compound using LC.

Analyzing the separated compounds using HRMS to obtain accurate mass measurements of the parent drug and its metabolites.

Using tandem mass spectrometry (MS/MS) to fragment the metabolite ions and obtain structural information.

Common metabolic transformations that might be observed for spiroimidazolone derivatives include oxidation (hydroxylation), N-dealkylation, and glucuronidation. The structural elucidation of these metabolites provides valuable insights into the drug's metabolic pathways.

Predictive Pharmacokinetic Modeling (In Silico, Machine Learning)

In modern drug discovery, in silico and machine learning (ML) models are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, thereby accelerating the development process and reducing late-stage attrition. nih.govresearchgate.net For Spiroimidazolone derivative 2, predictive pharmacokinetic (PK) modeling would be employed early in development to forecast its behavior in biological systems.

These computational tools use the molecular structure of a compound, often represented as a SMILES string or in a graph format, to predict key PK parameters. researchgate.net Machine learning algorithms, such as graph convolutional networks (GCNs), random forests, and support vector machines, are trained on large datasets of compounds with known experimental ADME properties. nih.govnih.goviapchem.org For instance, a GCN-based framework can be used to predict the plasma protein binding rate (PPBR) and oral bioavailability by learning from the topological structure of drug molecules. nih.gov

The development of these predictive models involves several steps:

Data Collection and Curation: Assembling large, high-quality datasets of diverse compounds with experimentally determined PK parameters. acs.org

Molecular Representation: Converting chemical structures into numerical descriptors or graph-based signatures that the ML algorithm can process. uq.edu.au

Model Training and Validation: Using the curated data to train the ML model and then rigorously testing its predictive accuracy using external validation sets. acs.org

Web-based platforms like Deep-PK and pkCSM integrate these models to provide predictions for dozens of ADMET (ADME and toxicity) endpoints, aiding in the optimization of lead compounds. uq.edu.aunih.gov Such platforms could be used to generate an early-stage ADMET profile for Spiroimidazolone derivative 2, guiding its structural modification to improve its drug-like properties before extensive in vivo testing. nih.gov

Table 2: Example of In Silico ADMET Predictions for Spiroimidazolone Derivative 2 This table presents hypothetical data for illustrative purposes.

| ADMET Property | Prediction Model | Predicted Value/Class | Confidence Score |

|---|---|---|---|

| Caco-2 Permeability | Machine Learning (RF) | Low | 0.85 |

| Human Intestinal Absorption | Machine Learning (GCN) | Moderate | 0.79 |

| Plasma Protein Binding | QSAR | High | 0.91 |

| BBB Permeability | Machine Learning (SVM) | Low | 0.88 |

In Vivo Preclinical Efficacy and Mechanism Validation (Non-Human Animal Models)

Efficacy Evaluation in Relevant Disease Models (e.g., murine models for fibrosis, FTD-GRN)

To assess the therapeutic potential of Spiroimidazolone derivative 2, its efficacy must be evaluated in relevant animal models that recapitulate key aspects of human diseases.

Murine Models for Fibrosis: The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized tool for preclinical assessment of anti-fibrotic agents. nih.govcriver.com In this model, intratracheal administration of bleomycin (B88199) to mice induces an initial inflammatory phase followed by the development of significant lung fibrosis. mdpi.comavancesenfibrosispulmonar.com The efficacy of Spiroimidazolone derivative 2 would be evaluated by administering the compound to mice after the fibrotic process has been established. Key endpoints for assessing efficacy include:

Histopathology: Lungs are examined for morphological changes, and the extent of fibrosis is quantified using a scoring system like the modified Ashcroft score. criver.commdpi.com

Collagen Content: The amount of collagen in the lung tissue is measured, often by quantifying hydroxyproline (B1673980) levels, as a direct marker of fibrosis. criver.com

Biomarker Analysis: Levels of pro-fibrotic and inflammatory markers (e.g., TGF-β, α-SMA) are measured in lung tissue or bronchoalveolar lavage fluid (BALF). avancesenfibrosispulmonar.com

FTD-GRN Models: For frontotemporal dementia associated with granulin (B1179632) mutations (FTD-GRN), mouse models with a knockout or mutation of the granulin gene (Grn) are employed. researchgate.net The Grn-/- mouse, for instance, develops key pathological features of the human disease, including gliosis, lipofuscinosis, and behavioral deficits. researchgate.net Efficacy studies for Spiroimidazolone derivative 2 in a Grn-/- or a knock-in model (e.g., Grn R493X) would involve evaluating its ability to rescue these pathological and behavioral phenotypes. researchgate.netnih.gov

Table 3: Illustrative Efficacy Endpoints for Spiroimidazolone Derivative 2 in Disease Models This table presents hypothetical data for illustrative purposes.

| Disease Model | Efficacy Parameter | Vehicle Control | Spiroimidazolone derivative 2 | % Improvement |

|---|---|---|---|---|

| Bleomycin-Induced Fibrosis | Lung Hydroxyproline (µ g/lung ) | 550 ± 45 | 320 ± 30 | 41.8% |

| Bleomycin-Induced Fibrosis | Ashcroft Fibrosis Score | 6.5 ± 0.8 | 3.2 ± 0.5 | 50.8% |

| FTD-GRN (Grn-/- Mouse) | Microglial Activation (Iba1+) | High | Reduced | N/A |

Pharmacodynamics at the Organismal Level (e.g., glucose homeostasis, neuroinflammation)

Pharmacodynamic (PD) studies are crucial for understanding the physiological effects of Spiroimidazolone derivative 2 at the whole-organism level and validating its mechanism of action.

Glucose Homeostasis: Given that some small molecules can impact metabolic pathways, assessing the effect of Spiroimidazolone derivative 2 on glucose homeostasis is important, particularly if it is being developed for diseases with metabolic components. nih.gov In diabetic mouse models (e.g., ob/ob or db/db mice), the compound's effect on blood glucose levels would be monitored. nih.govplos.org An oral glucose tolerance test (OGTT) is a standard method used to assess how the compound affects the body's ability to handle a glucose load. plos.orgpatsnap.com The test involves measuring blood glucose and insulin (B600854) levels at various time points after glucose administration, which helps to determine if the compound improves insulin sensitivity or secretion. nih.govekb.eg

Neuroinflammation: Neuroinflammation is a key pathological feature in FTD, characterized by the activation of microglia and astrocytes. nih.govmdpi.com In FTD-GRN mouse models, the therapeutic effect of Spiroimidazolone derivative 2 on neuroinflammation would be a key pharmacodynamic readout. nih.gov This can be assessed through several methods:

Immunohistochemistry: Brain sections are stained for markers of activated microglia (e.g., Iba1, CD68) and astrocytes (e.g., GFAP) to quantify the level of gliosis. oup.com

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators are measured in brain tissue or cerebrospinal fluid (CSF). oup.com

PET Imaging: In vivo imaging using PET ligands for the translocator protein (TSPO), which is upregulated in activated microglia, can be used to longitudinally track neuroinflammation in living animals. nih.gov

Successful modulation of these PD markers would provide evidence that Spiroimidazolone derivative 2 is engaging its target and producing the desired biological effect in the context of the whole organism.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Spiroimidazolone derivative 2 |

| Human serum albumin |

| α1-acid glycoprotein |

| Bleomycin |

| Hydroxyproline |

| TGF-β |

| α-SMA |

| Iba1 |

| CD68 |

| GFAP |

| TNF-α |

| IL-1β |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Methodologies

The continued development of efficient and innovative synthetic routes is paramount to unlocking the full potential of spiroimidazolone derivatives. While established methods exist, future research will likely focus on several key areas to enhance the synthesis of "Spiroimidazolone derivative 2" and its analogs.

One promising avenue is the development of more environmentally friendly and cost-effective synthesis techniques. mdpi.com This includes the exploration of high-speed ball milling, microwave irradiation, and continuous flow reactions, which can lead to higher yields, reduced reaction times, and a lower environmental footprint. mdpi.com Furthermore, the use of greener solvents and catalysts will be a critical aspect of this endeavor.

Another area of focus will be the development of catalytic methods for asymmetric synthesis. The stereochemistry of spiro compounds plays a crucial role in their biological activity. Therefore, methods that allow for the selective synthesis of specific stereoisomers are highly desirable. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

The exploration of novel reaction pathways, such as cascade annulations and cycloaddition reactions, could also lead to more efficient and versatile syntheses of the spiroimidazolone core. nih.gov These methods can allow for the rapid construction of complex molecular architectures from simple starting materials.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry Techniques | Reduced waste, lower energy consumption, increased safety. mdpi.com | Development of solvent-free reactions, use of biodegradable catalysts. |

| Asymmetric Catalysis | Access to enantiomerically pure compounds, improved biological specificity. | Design of novel chiral ligands and catalysts for stereoselective spiro-ring formation. |

| Cascade Reactions | Increased efficiency, atom economy, and molecular complexity in a single step. nih.gov | Discovery of new catalytic systems to trigger multi-step transformations. |

| Photoredox Catalysis | Mild reaction conditions, access to unique reactive intermediates. | Utilization of light to drive challenging bond formations in spiroimidazolone synthesis. |

Integration of Artificial Intelligence and Machine Learning in Design

One of the primary applications of AI in this context is the development of predictive models for structure-activity relationships (SAR) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.com By training algorithms on existing data for spiroimidazolone compounds, researchers can build models that can accurately predict the biological activity and pharmacokinetic profiles of novel derivatives. euromat2025.com This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. euromat2025.com

| AI/ML Application | Impact on Spiroimidazolone Research |

| Predictive SAR Modeling | Rapid identification of key structural features for biological activity. |

| ADMET Prediction | Early-stage filtering of compounds with unfavorable pharmacokinetic profiles. mdpi.com |

| Generative Molecular Design | De novo creation of novel spiroimidazolone scaffolds with optimized properties. toastdesignservices.co.uk |

| High-Throughput Virtual Screening | Efficiently prioritize large libraries of virtual compounds for synthesis. euromat2025.com |

Diversification of Spiroimidazolone Scaffolds for New Biological Targets

The versatility of the spiroimidazolone scaffold makes it an attractive starting point for the discovery of ligands for a wide range of biological targets. researchgate.net While these compounds have shown promise against certain targets, a significant opportunity lies in the systematic diversification of the scaffold to explore new biological activities. cam.ac.uk

This diversification can be achieved through several strategies. One approach is to introduce a variety of substituents at different positions of the spiroimidazolone core. This can modulate the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby influencing its binding affinity and selectivity for different proteins.

Another strategy involves the "scaffold hopping" approach, where the core spirocyclic system is modified to create novel, yet related, molecular frameworks. nih.gov This can lead to the discovery of compounds with entirely new pharmacological profiles. The creation of "superlibraries" containing diverse scaffolds has been shown to be a powerful strategy for identifying binders for multiple targets. nih.gov

The exploration of natural product-inspired spiroimidazolone analogs also presents a promising avenue. Natural products often possess unique and complex molecular architectures that are pre-validated by evolution for biological relevance. mdpi.com Incorporating structural motifs from natural products into the spiroimidazolone framework could lead to the discovery of compounds with novel mechanisms of action.

| Diversification Strategy | Rationale |

| Substituent Modification | Fine-tuning of physicochemical properties to optimize target binding. |

| Scaffold Hopping | Exploration of new chemical space to identify novel biological activities. nih.gov |

| Natural Product Hybridization | Leveraging biologically relevant structural motifs to enhance bioactivity. mdpi.com |

Advanced Mechanistic Studies at the Atomic Level

A deeper understanding of how "Spiroimidazolone derivative 2" and its analogs interact with their biological targets at the atomic level is crucial for rational drug design. Advanced mechanistic studies can provide invaluable insights into the molecular basis of their activity, guiding the development of more potent and selective compounds.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can be employed to determine the three-dimensional structures of spiroimidazolone derivatives in complex with their target proteins. These structures can reveal the specific amino acid residues involved in binding, the key intermolecular interactions, and the conformational changes that occur upon binding.

Computational methods, including molecular docking and molecular dynamics (MD) simulations, can complement experimental studies by providing a dynamic view of the binding process. mdpi.com These simulations can help to predict binding affinities, identify potential binding poses, and elucidate the mechanism of action at a molecular level.

Advanced spectroscopic techniques, such as photoionization and photoelectron photoion coincidence spectroscopy, can be used to study the electronic structure and reactivity of these compounds, providing insights into their chemical behavior and potential for metabolic transformation. rsc.org Isotope tracing experiments can also be employed to unravel the intricate details of enzymatic reaction mechanisms. nih.gov

| Technique | Information Gained |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the ligand-protein complex. |

| Molecular Dynamics Simulations | Dynamic behavior and stability of the binding interaction. |

| Advanced Spectroscopy | Electronic properties and chemical reactivity of the compound. rsc.org |

| Isotope Tracing | Elucidation of metabolic pathways and enzymatic mechanisms. nih.gov |

Q & A

Q. What synthetic methodologies are commonly employed for Spiroimidazolone derivative 2?

Spiroimidazolone derivatives are typically synthesized via cyclization reactions using substituted imidazole or pyridazine precursors. Key steps include regioselective ring closure under acidic or basic conditions, often employing reagents like DPPA (diphenylphosphoryl azide) or coupling agents such as isoamyl nitrite . Solvent systems like dioxane or DMF are critical for controlling reaction kinetics. Post-synthesis purification involves column chromatography and recrystallization to isolate the spirocyclic product .

Q. How is the structural integrity of Spiroimidazolone derivative 2 verified post-synthesis?

Structural confirmation relies on a combination of NMR (¹H, ¹³C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, NOESY experiments can resolve stereochemical ambiguities in the spiro ring system, while crystallographic data provide definitive bond-length and angle measurements .

Q. What in vitro assays are recommended for initial pharmacological screening of Spiroimidazolone derivative 2?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., COX-2, α-glucosidase) to evaluate binding affinity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. What analytical techniques confirm the purity of Spiroimidazolone derivative 2?

Purity is assessed via HPLC (≥95% peak area), TLC (single spot development), and elemental analysis (C, H, N within ±0.4% of theoretical values). Residual solvents are quantified using GC-MS .

Q. What are the known biochemical targets of Spiroimidazolone derivatives?

These derivatives interact with enzymes (e.g., tyrosine kinases, COX-2) and receptors (e.g., GABAₐ, serotonin transporters). Specific binding modes are inferred from molecular docking studies and comparative SAR analyses with pyrrolidinone or pyrazolone analogs .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during Spiroimidazolone derivative 2 synthesis?

Regioselectivity is optimized through:

- Protecting group strategies : Selective masking of amino or carbonyl groups to direct cyclization .

- Catalytic control : Pd-mediated cross-coupling or acid/base catalysts to favor spiro ring formation over linear by-products .

- Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) enhance intramolecular cyclization .

Q. How can conflicting biological activity data for Spiroimidazolone derivative 2 be systematically resolved?

Contradictions arise due to assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

- Dose-response normalization : IC₅₀/EC₅₀ values standardized across multiple replicates .

- Orthogonal assays : Cross-validate antimicrobial results with live/dead cell imaging or ATP bioluminescence .

- Meta-analysis : Compare data with structurally related compounds (e.g., pyrazolone derivatives) to identify trends .

Q. What computational approaches predict the binding affinity of Spiroimidazolone derivative 2?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions. For example, docking into COX-2’s hydrophobic pocket identifies key residues (e.g., Arg120, Tyr355) for hydrogen bonding . Machine learning models trained on pyridazine derivatives can further refine affinity predictions .

Q. How to optimize reaction yields while minimizing by-products in Spiroimidazolone synthesis?

Yield optimization involves:

Q. What in vivo models assess the efficacy of Spiroimidazolone derivative 2 for metabolic disorders?

Preclinical testing uses:

- Streptozotocin-induced diabetic rats : Evaluates antihyperglycemic activity via OGTT (oral glucose tolerance test) .

- High-fat diet (HFD) mice : Measures lipid profile improvements (HDL, LDL, triglycerides) .

- Zebrafish models : Screens for acute toxicity and bioavailability using fluorescent probes .

Methodological Notes

- Data Reproducibility : Ensure reaction conditions (temperature, solvent grade) are rigorously documented to replicate synthesis .

- Ethical Compliance : Follow institutional guidelines for in vivo studies, including IACUC protocols .

- Open Data : Share crystallographic data (CCDC numbers) and raw assay results in public repositories to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.